(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol
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Overview
Description
(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol is a chiral compound with a piperidine ring substituted with a trifluoromethyl group at the 2-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(Trifluoromethyl)piperidin-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure hydrogenation and advanced purification techniques such as chromatography can also be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted piperidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(Trifluoromethyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the hydroxyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(Trifluoromethyl)piperidine: Lacks the hydroxyl group, which can affect its binding properties and reactivity.
(2S,3S)-2-(Trifluoromethyl)piperidin-3-ol: The enantiomer of the compound, which may have different biological activities and properties.
(2R,3R)-2-(Methyl)piperidin-3-ol: Lacks the trifluoromethyl group, which can significantly alter its chemical and biological properties.
Uniqueness
(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the hydroxyl group can participate in specific interactions with target proteins.
Properties
Molecular Formula |
C6H10F3NO |
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Molecular Weight |
169.14 g/mol |
IUPAC Name |
(2R,3R)-2-(trifluoromethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5-4(11)2-1-3-10-5/h4-5,10-11H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
HRXOCFAASSUVGL-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](NC1)C(F)(F)F)O |
Canonical SMILES |
C1CC(C(NC1)C(F)(F)F)O |
Origin of Product |
United States |
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